molecular formula C17H17N5 B12537635 N''-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide CAS No. 674340-13-7

N''-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide

Katalognummer: B12537635
CAS-Nummer: 674340-13-7
Molekulargewicht: 291.35 g/mol
InChI-Schlüssel: VBORPOGDUYPXRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide is a complex organic compound that features a phenanthrene core structure. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique chemical structure, which includes multiple nitrogen atoms and a phenanthrene moiety, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide typically involves multi-step organic reactions. One common method includes the reaction of phenanthrene derivatives with imidodicarbonic diamide under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Wirkmechanismus

The mechanism of action of N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to modulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide is unique due to its specific combination of functional groups and the phenanthrene core, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

674340-13-7

Molekularformel

C17H17N5

Molekulargewicht

291.35 g/mol

IUPAC-Name

1-carbamimidoyl-2-methyl-1-phenanthren-9-ylguanidine

InChI

InChI=1S/C17H17N5/c1-21-17(20)22(16(18)19)15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3,(H3,18,19)(H2,20,21)

InChI-Schlüssel

VBORPOGDUYPXRM-UHFFFAOYSA-N

Kanonische SMILES

CN=C(N)N(C1=CC2=CC=CC=C2C3=CC=CC=C31)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.